Species-Specific Antibacterial Activity: Z-LVG-CHN2 Selectively Inhibits All Group A Streptococcal Strains with Potency Comparable to Tetracycline and Bacitracin
In a direct comparative antibacterial susceptibility screen, Z-LVG-CHN2 inhibited all tested strains of group A streptococci with activity comparable to tetracycline and bacitracin, while exhibiting no growth inhibition against 12 other bacterial species tested, including group B, C, and G streptococci, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [1]. This species-specific antibacterial spectrum contrasts with the broad-spectrum activity of conventional antibiotics and narrower protease inhibitors such as E64. The antibacterial effect was mechanistically validated by demonstrating that excess SpeB protease relieves the growth inhibition, confirming on-target cysteine protease inhibition as the mode of action [1].
| Evidence Dimension | Antibacterial spectrum and potency (in vitro growth inhibition) |
|---|---|
| Target Compound Data | Z-LVG-CHN2: inhibited growth of all group A streptococcal strains; MIC comparable to tetracycline and bacitracin; no inhibition of group B/C/G streptococci, S. aureus, E. coli, P. aeruginosa |
| Comparator Or Baseline | Tetracycline and bacitracin (well-established anti-streptococcal antibiotics) |
| Quantified Difference | Activity against group A streptococci comparable to tetracycline and bacitracin, but with species selectivity absent in broad-spectrum comparators |
| Conditions | In vitro bacterial growth inhibition assay against 13 bacterial species |
Why This Matters
For researchers studying group A streptococcal pathogenesis or screening antimicrobial agents, Z-LVG-CHN2 offers species-specific antibacterial activity comparable to established antibiotics but with a defined protease-targeted mechanism, enabling mechanistic dissection not possible with broad-spectrum agents.
- [1] Björck L, Akesson P, Bohus M, Trojnar J, Abrahamson M, Olafsson I, Grubb A. Bacterial growth blocked by a synthetic peptide based on the structure of a human proteinase inhibitor. Nature. 1989;337(6205):385-386. doi:10.1038/337385a0. View Source
